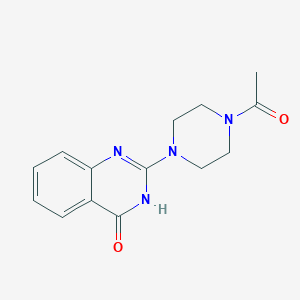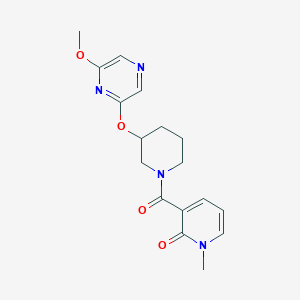
3-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is not directly mentioned in the provided papers. However, the papers do discuss related compounds that share structural motifs such as methoxypyrazinyl and piperidine moieties. These structural features are often seen in molecules with biological activity, such as inhibitors of tubulin polymerization and acetylcholinesterase , indicating potential pharmacological applications for the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic structural units like indanones and phenyl isothiocyanates , or through asymmetric allylboration followed by aminocyclization and carbamation . These methods suggest that the synthesis of 3-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one could also involve a sequence of carefully planned synthetic steps to introduce the desired functional groups and achieve the correct stereochemistry.
Molecular Structure Analysis
The molecular structure of compounds similar to the one often includes a piperidine ring, which is a common feature in many biologically active compounds . The presence of a methoxypyrazinyl group could imply additional interactions with biological targets due to its potential hydrogen bonding and aromatic stacking capabilities. The overall molecular architecture would likely influence the compound's binding affinity and selectivity towards its biological targets.
Chemical Reactions Analysis
Compounds with methoxypyrazinyl and piperidine structures may undergo various chemical reactions. For instance, the methoxy group could be involved in demethylation reactions, while the piperidine ring could participate in reactions such as N-alkylation or ring-opening under certain conditions . These reactions could be utilized to further modify the compound or to attach radiolabels for imaging studies, as seen with a related benzisoxazole compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The methoxypyrazinyl group could contribute to the compound's solubility in organic solvents, while the piperidine moiety could affect its basicity . The overall molecular weight, polarity, and potential for intermolecular interactions would be important factors determining the compound's solubility, stability, and reactivity.
Applications De Recherche Scientifique
Molecular Structure and Crystallography
Research on related molecular structures has focused on the conformation and packing of molecules in crystals, demonstrating the importance of intramolecular and intermolecular hydrogen bonds. For instance, studies on hydroxy derivatives of hydropyridine have provided insights into how these bonds influence molecular conformation and crystal packing, which could be relevant to understanding the behavior of complex compounds like 3-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one (Kuleshova & Khrustalev, 2000).
Chemical Synthesis and Reactions
Several studies have explored the synthesis and reactions of compounds with structural similarities, revealing methodologies that could apply to the synthesis and functionalization of 3-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one. For example, research into the hydrolysis of products from reactions of diethyl acetylenedicarboxylate with amines offers insights into reaction mechanisms and product identification, which are crucial for developing novel synthetic routes and understanding the reactivity of such compounds (Iwanami et al., 1964).
Antimicrobial and Analgesic Activities
Compounds structurally related to 3-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one have been investigated for their antimicrobial and analgesic properties. Such studies indicate the potential of these compounds in developing new therapeutic agents with specific bioactivities. For instance, new pyridine derivatives have demonstrated variable and modest antimicrobial activity against different bacterial and fungal strains, suggesting the exploration of similar compounds for antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Antioxidant and Antihypertensive Effects
Research into pyrrolidine derivatives, including those with adrenolytic activity, indicates significant antiarrhythmic and antihypertensive effects, which could be partially attributed to their alpha-adrenolytic properties. This research suggests that structural features, such as the presence of a phenylpiperazine moiety with specific substituents, play a critical role in these bioactivities, which could guide the development of new pharmaceuticals with enhanced therapeutic profiles (Malawska et al., 2002).
Propriétés
IUPAC Name |
3-[3-(6-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-20-7-4-6-13(16(20)22)17(23)21-8-3-5-12(11-21)25-15-10-18-9-14(19-15)24-2/h4,6-7,9-10,12H,3,5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZDPRHLSGIQNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

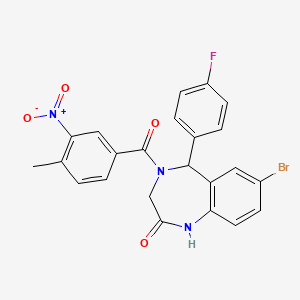
![N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2527434.png)
![(2R)-2-[(1-Methylindole-5-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2527435.png)
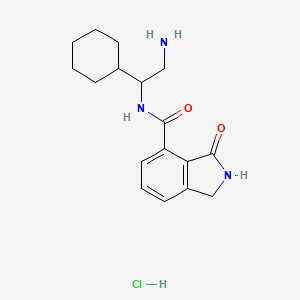
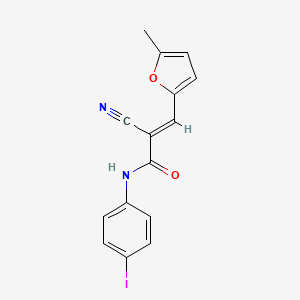

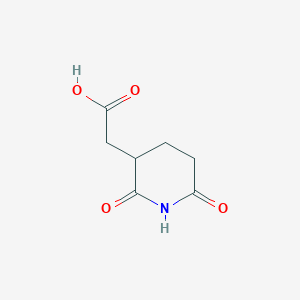
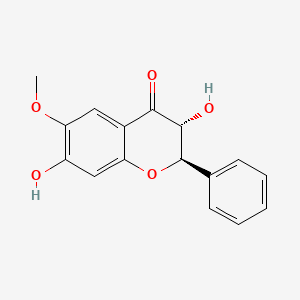
![ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2527446.png)
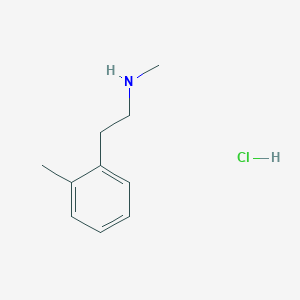
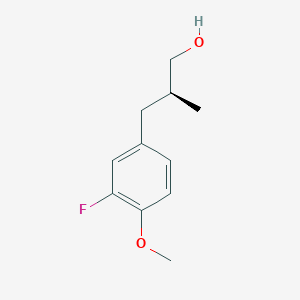

![(E)-N-(2-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2527452.png)
